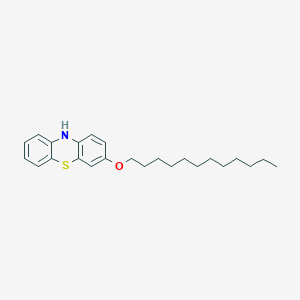![molecular formula C14H23N3O2 B14228394 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine CAS No. 825619-49-6](/img/structure/B14228394.png)
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzene diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzene ring, followed by the attachment of the piperidine moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
825619-49-6 |
|---|---|
分子式 |
C14H23N3O2 |
分子量 |
265.35 g/mol |
IUPAC名 |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H23N3O2/c1-17-5-3-10(4-6-17)9-19-14-8-12(16)11(15)7-13(14)18-2/h7-8,10H,3-6,9,15-16H2,1-2H3 |
InChIキー |
LBTKUEFRPZUBMK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
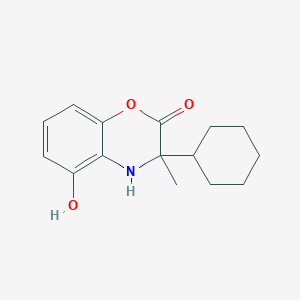
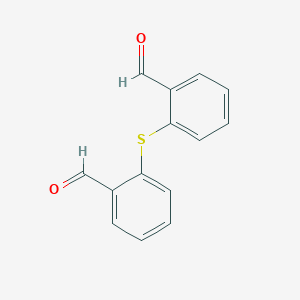
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
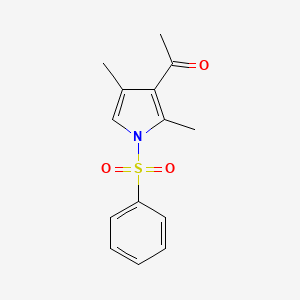
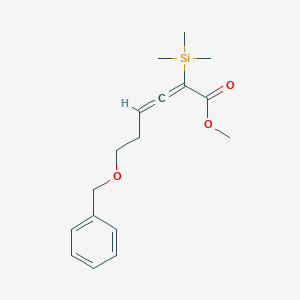
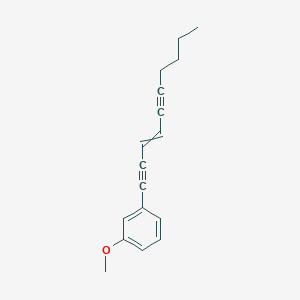
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
